molecular formula C18H16N2O3S B2680428 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 450351-87-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2680428
CAS No.: 450351-87-8
M. Wt: 340.4
InChI Key: XXQZMHMYEVGRRR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide is a high-quality chemical reagent designed for pharmaceutical and life science research applications. This compound is structurally characterized by the fusion of a 2,3-dihydro-1,4-benzodioxin ring system, known to be a privileged scaffold in medicinal chemistry, with a 1H-indole moiety via a sulfanyl-acetamide linker. The 1,4-benzodioxin ring system is present in numerous compounds with significant biological activities . The 1H-indole component is a fundamental heterocycle prevalent in many natural products and biologically active molecules, suggesting this compound's potential for investigating novel therapeutic pathways. Researchers can utilize this reagent as a key synthetic intermediate or building block for constructing more complex molecules. While the specific biological data for this exact compound requires further investigation, structurally related sulfonamide derivatives featuring the N-(2,3-dihydro-1,4-benzodioxin-6-yl) group have demonstrated notable enzyme inhibitory potential in scientific studies, including activity against acetylcholinesterase and alpha-glucosidase, which are relevant targets for Alzheimer's Disease and Type-2 Diabetes research, respectively . The presence of the sulfanyl bridge and acetamide spacer in its structure offers a point for further chemical modification and derivatization, making it a versatile scaffold for generating compound libraries in drug discovery efforts. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18(11-24-17-10-19-14-4-2-1-3-13(14)17)20-12-5-6-15-16(9-12)23-8-7-22-15/h1-6,9-10,19H,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZMHMYEVGRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a cyclization reaction with ethylene glycol under acidic conditions.

    Indole Derivative Preparation: The indole moiety is synthesized from aniline through Fischer indole synthesis, involving phenylhydrazine and an acid catalyst.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Bond Formation: Finally, the benzodioxin and indole derivatives are coupled through an amide bond formation using acetic anhydride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Bioactivity Potential

  • Sulfonamide vs. Acetamide: The sulfonamide derivative (C₁₅H₁₅NO₄S) in demonstrated antibacterial properties, likely due to the sulfonamide group’s ability to inhibit dihydropteroate synthase in bacteria. In contrast, the target acetamide’s indole-thioether group may favor interactions with eukaryotic targets (e.g., enzymes or receptors) .
  • Indole Modifications: The oxadiazole-thiol derivative (C₁₁H₈N₄OS) in replaces the thioether with an oxadiazole ring, a motif often linked to antioxidant or enzyme inhibitory activity. This highlights how minor functional group changes can redirect biological specificity .

Physicochemical Properties

  • The simpler acetamide (C₁₀H₁₁NO₃) in is a colorless oil, suggesting lower polarity.
  • Stereochemical complexity in analogs like the methanoisoindol derivative () introduces conformational constraints, which could enhance target selectivity but complicate synthesis .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound that exhibits a unique structural profile, combining elements of indole and benzodioxin. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
  • Benzodioxin Ring : Contributes to the stability and solubility of the compound.

Molecular Formula : C₁₈H₁₆N₂O₃
Molecular Weight : 308.337 g/mol

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Anticancer Properties : Compounds with similar indole structures have been associated with anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the indole moiety suggests potential for modulation of inflammatory pathways.
  • Antimicrobial Activity : Indole derivatives often display antimicrobial properties, which may extend to this compound.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on structural similarities to known bioactive compounds:

  • Receptor Binding : The compound may interact with specific receptors involved in inflammatory and cancer pathways.
  • Enzyme Inhibition : It could inhibit enzymes that play crucial roles in tumor progression or inflammatory responses.
  • Signal Transduction Modulation : The compound might influence key signaling pathways such as NF-kB or MAPK pathways.

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

Compound NameStructure TypeBiological Activity
This compoundIndole-BenzodioxinPotential anticancer/anti-inflammatory
IndomethacinIndoleAnti-inflammatory
MelatoninIndoleSleep regulation
SerotoninIndoleMood regulation

This comparison highlights the unique combination of functionalities in this compound that may confer distinct pharmacological properties compared to other indole derivatives .

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